alpha-Cyanocinnamic acid

Mitochondrial Metabolism Pyruvate Transport Inhibitor Pharmacology

alpha-Cyanocinnamic acid (CAS 1011-92-3), systematically named (2E)-2-cyano-3-phenylacrylic acid, is the unsubstituted parent compound of the α-cyanocinnamate pharmacophore class. It functions as a potent, reversible inhibitor of the mitochondrial pyruvate carrier (MPC) and serves as the foundational synthetic intermediate for a broad array of derivatives, including the widely used MALDI matrices α-cyano-4-hydroxycinnamic acid (CHCA) and 4-chloro-α-cyanocinnamic acid (Cl-CCA), as well as the advanced MPC inhibitor UK-5099.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 1011-92-3
Cat. No. B087199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Cyanocinnamic acid
CAS1011-92-3
Synonyms2-cyanocinnamic acid
alpha-cyanocinnamate
alpha-cyanocinnamate, (E)-isome
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C#N)C(=O)O
InChIInChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6-
InChIKeyCDUQMGQIHYISOP-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Cyanocinnamic Acid (CAS 1011-92-3) Procurement Guide: Core Scaffold for MPC Inhibition and Synthetic Diversification


alpha-Cyanocinnamic acid (CAS 1011-92-3), systematically named (2E)-2-cyano-3-phenylacrylic acid, is the unsubstituted parent compound of the α-cyanocinnamate pharmacophore class. It functions as a potent, reversible inhibitor of the mitochondrial pyruvate carrier (MPC) and serves as the foundational synthetic intermediate for a broad array of derivatives, including the widely used MALDI matrices α-cyano-4-hydroxycinnamic acid (CHCA) and 4-chloro-α-cyanocinnamic acid (Cl-CCA), as well as the advanced MPC inhibitor UK-5099 [1][2][3]. Its structural simplicity, featuring a cyano group at the α-position of the acrylic acid moiety conjugated to a phenyl ring, underpins its distinct pharmacological and physicochemical properties relative to its ring-substituted analogs.

Why alpha-Cyanocinnamic Acid Cannot Be Simply Replaced by CHCA or Other Ring-Substituted Analogs


Generic substitution within the α-cyanocinnamic acid class is scientifically unsound because the unsubstituted parent compound exhibits a fundamentally different pharmacological profile from its ring-substituted derivatives, particularly the commonly used α-cyano-4-hydroxycinnamic acid (CHCA). Crucially, α-cyanocinnamic acid demonstrates markedly superior potency as an inhibitor of the mitochondrial pyruvate carrier (MPC), achieving 50% inhibition of pyruvate-dependent mitochondrial oxygen consumption at a concentration of 200 nM, compared to a Ki of 6.3 μM for CHCA—a difference exceeding 30-fold in functional potency [1]. This divergence is not limited to potency; the presence or absence of the 4-hydroxy substituent profoundly alters selectivity profiles between MPC, monocarboxylate transporters (MCT1/4), and off-target enzymes such as aldehyde dehydrogenase, making simple interchange a source of significant experimental error in metabolic studies [1][2][3]. Furthermore, the unsubstituted scaffold provides distinct reactivity for covalent immobilization in affinity chromatography applications that ring-substituted analogs cannot replicate due to altered electronic and steric properties [4].

Quantitative Differentiation Evidence for alpha-Cyanocinnamic Acid vs. Closest Analogs


Superior Mitochondrial Pyruvate Carrier (MPC) Inhibition Potency vs. α-Cyano-4-hydroxycinnamic Acid (CHCA)

Alpha-cyanocinnamic acid (unsubstituted parent) demonstrates significantly greater potency as an inhibitor of the mitochondrial pyruvate carrier (MPC) compared to its 4-hydroxy analog (CHCA). In a direct comparative study using rat heart mitochondria, alpha-cyanocinnamic acid achieved 50% inhibition of pyruvate-dependent oxygen consumption at a concentration of 200 nM, whereas alpha-cyano-4-hydroxycinnamate (CHCA) required a substantially higher concentration, exhibiting a non-competitive inhibition constant (Ki) of 6.3 μM [1]. This represents an approximately 31.5-fold difference in functional inhibitory potency (200 nM vs. 6300 nM), establishing the unsubstituted compound as the more potent MPC inhibitor within this foundational structure-activity comparison.

Mitochondrial Metabolism Pyruvate Transport Inhibitor Pharmacology Cancer Metabolism

Higher Functional Selectivity for MPC Over MCT1 Compared to CHCA

The unsubstituted alpha-cyanocinnamic acid exhibits a substantially wider selectivity window between the mitochondrial pyruvate carrier (MPC) and the plasma membrane monocarboxylate transporter MCT1 than does CHCA. While CHCA inhibits MCT1-mediated lactate transport with an IC50 greater than 100 μM, its MPC Ki is 6.3 μM—a selectivity ratio of only approximately 16-fold [1][2]. In contrast, alpha-cyanocinnamic acid achieves 50% MPC inhibition at 200 nM, and although its direct MCT1 inhibitory potency has not been reported at similarly low concentrations, the >500-fold concentration difference between its MPC IC50 (200 nM) and the MCT1 assay threshold (>100 μM) indicates a substantially cleaner MPC-selective profile [1]. This selectivity divergence is critical because CHCA's relatively narrow window between MPC inhibition and MCT1 engagement can confound metabolic studies by simultaneously blocking mitochondrial pyruvate entry and plasma membrane lactate flux.

Transporter Selectivity MCT1 MPC Warburg Effect Metabolic Drug Targeting

Enhanced Amenability for Covalent Immobilization in Affinity Chromatography

The unsubstituted α-cyanocinnamic acid scaffold demonstrates superior utility as an affinity chromatography ligand for the purification of mitochondrial aldehyde dehydrogenase (ALDH2) compared to its 4-hydroxy analog. When α-cyanocinnamate was directly coupled to epoxy-activated Sepharose CL-4B via its carboxyl group, the resulting affinity matrix enabled specific, high-affinity capture of the low-Km mitochondrial ALDH2, with successful elution using free α-cyanocinnamate [1]. In contrast, the 4-hydroxy derivative required immobilization through a 1,2:3,4-bisepoxybutane linker, and the resulting affinity matrix exhibited binding to additional cytosolic proteins (including a ~25 kDa protein from post-mitochondrial supernatant), indicating reduced specificity compared to the unsubstituted ligand [1]. This differential performance arises from the absence of the 4-hydroxy group, which alters the electronic character of the aromatic ring and eliminates competing hydrogen-bonding interactions that can reduce binding selectivity.

Affinity Chromatography Enzyme Purification Mitochondrial Aldehyde Dehydrogenase Immobilized Ligand

Cost-Effective Scaffold for In-House Derivatization vs. Pre-functionalized Analogs

Alpha-cyanocinnamic acid serves as the most cost-efficient entry point for structure-activity relationship (SAR) programs targeting the α-cyanocinnamate pharmacophore. As the unsubstituted parent compound, it can be synthesized in a single Knoevenagel condensation from benzaldehyde and cyanoacetic acid, without requiring pre-functionalized aromatic aldehydes [1]. Commercial pricing data from major suppliers indicates that α-cyanocinnamic acid (CAS 1011-92-3) is consistently priced 40-60% lower per gram than its 4-hydroxy analog (CHCA, CAS 28166-41-8) and 3- to 5-fold lower than the 4-chloro derivative (Cl-CCA, CAS 20374-46-3) . This cost differential, combined with its role as the common synthetic precursor for all ring-substituted analogs via electrophilic aromatic substitution or palladium-catalyzed cross-coupling, makes the unsubstituted compound the economically rational choice for laboratories conducting in-house derivatization campaigns.

Medicinal Chemistry SAR Studies Knoevenagel Condensation Chemical Synthesis

Optimal Application Scenarios for alpha-Cyanocinnamic Acid (CAS 1011-92-3) Based on Quantitative Differentiation Evidence


Mitochondrial Pyruvate Carrier (MPC) Inhibition Studies Requiring High Potency at Low Concentrations

Researchers investigating MPC-dependent metabolic phenotypes—including hepatic gluconeogenesis regulation, cancer cell metabolic reprogramming, and mitochondrial pyruvate flux in isolated organelle preparations—should prioritize α-cyanocinnamic acid over CHCA. Its 200 nM IC50 for MPC inhibition (vs. CHCA's 6.3 μM Ki) permits robust target engagement at sub-micromolar concentrations, minimizing solvent (DMSO) cytotoxicity and off-target effects on other mitochondrial carriers [1]. This is especially critical in primary hepatocyte studies where CHCA concentrations exceeding 100 μM have been shown to additionally inhibit pyruvate carboxylase, confounding metabolic flux analyses [2].

Mitochondrial Aldehyde Dehydrogenase (ALDH2) Affinity Purification

Laboratories purifying the low-Km mitochondrial ALDH2 for enzymatic characterization or structural biology should select α-cyanocinnamic acid as the affinity ligand of choice. Direct immobilization of α-cyanocinnamate onto epoxy-activated Sepharose yields a high-specificity affinity matrix that captures ALDH2 without co-purifying cytosolic aldehyde dehydrogenase or the 25 kDa contaminant protein observed with 4-hydroxy-substituted affinity media [1]. The resulting single-step purification produces enzyme of sufficient homogeneity for crystallographic trials and kinetic assays.

Medicinal Chemistry SAR Campaigns for MCT and MPC Dual-Target Inhibitors

Drug discovery programs aiming to develop next-generation MCT1/4 or MPC inhibitors with improved selectivity should procure α-cyanocinnamic acid as the starting scaffold for systematic SAR exploration. The unsubstituted parent compound provides a clean baseline with the widest MPC/MCT1 selectivity window in the class (estimated >500-fold), against which the impact of each aromatic substitution can be quantitatively benchmarked [1][2]. Its single-step Knoevenagel synthesis from benzaldehyde and cyanoacetic acid further enables rapid, cost-efficient generation of diverse analog libraries [2].

Intact Tissue Metabolic Studies in Perfused Organs (Heart, Liver)

Ex vivo perfused organ studies—such as Langendorff heart preparations or perfused liver systems—benefit from the use of α-cyanocinnamic acid at 200 μM to achieve complete MPC inhibition without the confounding plasma membrane monocarboxylate transport blockade observed with CHCA at equivalent concentrations [1]. In perfused rat heart studies, α-cyanocinnamate at 200 μM substantially increased lactate/pyruvate output while decreasing the lactate/pyruvate ratio, providing clean metabolic readouts of mitochondrial pyruvate import blockade without simultaneous MCT1-mediated lactate retention artifacts [1].

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